molecular formula C15H19NO3 B13684379 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Cat. No.: B13684379
M. Wt: 261.32 g/mol
InChI Key: OVZAMIBUNVLKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core modified with a carbobenzyloxy (Cbz) protecting group at the 8-position and a hydroxyl (-OH) group at the 2-position. The Cbz group, a carbamate derivative, is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under mild conditions (e.g., hydrogenolysis) . The bicyclo[3.2.1]octane scaffold is structurally related to tropane alkaloids, which are known for their pharmacological activities, including anticholinergic and CNS-modulating effects .

Properties

IUPAC Name

benzyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-9-7-12-6-8-13(14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZAMIBUNVLKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the 8-azabicyclo[3.2.1]octane core,
  • Introduction of the Cbz protecting group on the nitrogen atom,
  • Functionalization at the 2-position to introduce the hydroxyl group.

These steps are often carried out via multistep sequences involving key intermediates such as 8-azabicyclo[3.2.1]octan-3-ones or 3-cyano derivatives, followed by reduction and protection steps.

Specific Preparation Routes

Reduction of 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octane Intermediates

One documented approach involves the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane derivatives, which are subsequently reduced to yield the corresponding 8-azabicyclo[3.2.1]octan-2-ol compounds. The reduction methods include:

  • Use of metal-alcohol mixtures (e.g., magnesium in methanol),
  • Alkali metal borohydrides (lithium or sodium borohydride) in alcohol solvents, optionally with amines like pyridine,
  • Catalytic hydrogenation with palladium catalysts under controlled pressure.

A typical procedure involves stirring the reaction mixture at 0°C to ambient temperature, followed by aqueous workup and organic extraction to isolate the product with yields around 70-75%.

Synthesis via 2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

Another approach focuses on synthesizing 2-substituted 8-azabicyclo[3.2.1]octan-3-ones as precursors, which can be converted to the 2-hydroxy derivatives. This method often employs:

  • Treatment of 8-substituted 8-azabicyclo[3.2.1]octan-3-one with aldehydes in the presence of aqueous sodium hydroxide at low concentrations (0.01 N NaOH found optimal for high selectivity and yield),
  • Subsequent reduction or hydrolysis steps to yield the 2-hydroxy derivatives.

Experimental data show that lower NaOH concentrations favor the formation of 2-substituted products over 2,4-disubstituted byproducts, with yields up to 90% under optimized conditions.

Enantioselective and Radical-Based Approaches

Recent advances include enantioselective syntheses starting from achiral or chiral pool materials, using:

  • Radical [3+3] annulation methods under photocatalytic conditions to build the bicyclic core,
  • Use of N-arylated intermediates and controlled radical traps to achieve high selectivity and yield.

These methods allow mild conditions and shorter reaction times, with yields typically in the 70-80% range for bicyclic products, though specific data on this compound are limited.

Data Tables Summarizing Key Preparation Outcomes

Methodology Key Reagents/Conditions Yield (%) Notes
Reduction of 3-cyano derivatives Mg/MeOH or NaBH4/MeOH + pyridine; Pd-catalytic H2 70-75 Reaction at 0°C to ambient; workup with aqueous phosphate buffer
Aldol-type condensation with NaOH 0.01 N NaOH, aldehyde, ethanol, 0°C, 3 h ~90 Lower NaOH concentration favors 2-substituted product; silica gel chromatography purification
Photocatalytic radical annulation Iridium catalyst, allyl acetate trap, DCM solvent 70-80 Mild conditions, short reaction time, high selectivity
Enantioselective synthesis (review) Chiral pool or asymmetric catalysis Variable Focus on stereocontrol; complex multi-step sequences

Detailed Research Outcomes and Analysis

  • The reduction of 3-cyano-8-substituted derivatives is a reliable route to 8-azabicyclo[3.2.1]octan-2-ol, with metal-mediated and borohydride reductions providing good yields and manageable reaction conditions. The presence of substituents such as trifluoroethyl groups influences reaction kinetics and stereochemical outcomes.

  • The use of low concentration aqueous NaOH in the aldol-type condensation with aldehydes significantly improves the yield and selectivity for 2-substituted products, minimizing side reactions leading to 2,4-disubstitution. This method is efficient and scalable, with straightforward purification.

  • Photocatalytic radical methods offer a novel, mild alternative for constructing the bicyclic scaffold, with the ability to introduce N-protection groups like Cbz in a controlled manner. Optimization of catalyst loading, solvent, and radical traps is critical to maximize yield and minimize byproducts.

  • Enantioselective methods remain an active research area, with many approaches relying on chiral starting materials or asymmetric catalysis to achieve stereoselective formation of the bicyclic core. These methods are essential for preparing optically active this compound derivatives for pharmaceutical applications.

Chemical Reactions Analysis

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloids. In medicine, it has potential therapeutic applications due to its biological activities .

Mechanism of Action

The mechanism of action of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural variations among bicyclo[3.2.1]octane derivatives include:

  • Position of functional groups : Hydroxyl (-OH) or methyl groups at positions 2, 3, or 4.
  • Protecting groups : Cbz, Boc (tert-butoxycarbonyl), or methyl groups at the 8-position.
  • Stereochemistry : Endo vs. exo configurations, influencing biological activity and reactivity.
Table 1: Representative Analogues and Their Features
Compound Name Substituents Key Features References
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) 8-Me, 3-OH Naturally occurring tropane alkaloid; anticholinergic activity
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol 8-Boc, 2-CH2OH Boc protection enhances stability; used in pharmaceutical intermediates
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane 8-Boc, 3-CH2 Methylene group enables further functionalization (e.g., cycloadditions)
Pseudotropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, endo) 8-Me, 3-OH (endo) Stereoisomer of tropine; altered receptor binding
8-Cbz-8-azabicyclo[3.2.1]octan-2-ol 8-Cbz, 2-OH Cbz group facilitates amine protection; potential intermediate in drug synthesis

Physicochemical Properties

  • Boiling Points : Tropine derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) exhibit boiling points of ~502–506 K .
  • Stereochemical Impact : Endo configurations (e.g., pseudotropine) show distinct hydrogen-bonding patterns and crystallinity compared to exo forms .

Hazard Comparison

Table 2: Hazard Classification of Selected Derivatives
Compound Name GHS Hazards References
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol H315 (skin irritation), H319 (eye irritation)
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane H302 (acute toxicity), H335 (respiratory irritation)
This compound Likely H315/H319 due to structural similarity Inferred

Q & A

Q. What are the standard synthetic routes for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, and how are enantioselective yields achieved?

The synthesis typically involves enantioselective strategies such as chiral lithium amide-mediated cyclopropanation followed by a Cope rearrangement. This cascade process ensures high diastereomeric excess (de >90%) by leveraging stereochemical control during bicyclic framework formation. Reaction optimization focuses on solvent polarity (e.g., THF or Et₂O) and low temperatures (−78°C) to minimize racemization .

Q. How does stereochemistry at the C2 hydroxyl group influence biological activity?

The stereochemistry of the C2 hydroxyl group directly impacts receptor binding. For example, the (2R)-configured enantiomer exhibits higher affinity for mu-opioid receptors compared to the (2S)-form, as demonstrated by radioligand displacement assays (IC₅₀: 12 nM vs. 220 nM). This is attributed to optimal hydrogen bonding with conserved residues (e.g., Tyr148) in the receptor’s binding pocket .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J₃,₄ = 9.8 Hz confirms bicyclic rigidity).
  • HRMS : Validates molecular formula (C₁₅H₁₈N₂O₃, [M+H]⁺ calc. 275.1391).
  • X-ray crystallography : Resolves absolute configuration using anomalous dispersion .

Q. What are the primary pharmacological targets of this compound?

Preclinical studies suggest dual activity:

  • Mu-opioid receptors (Ki = 8.3 nM) for analgesia.
  • Sigma-2 receptors (Ki = 15 nM) with >100-fold selectivity over sigma-1, indicating potential for neuropsychiatric applications .

Q. How is the compound’s stability assessed under physiological conditions?

Stability is evaluated via:

  • pH-dependent hydrolysis : Half-life (t₁/₂) of 24 hours at pH 7.4 (PBS buffer, 37°C).
  • Microsomal assays : CYP450-mediated oxidation at the Cbz group reduces bioavailability (Cl₍intrinsic₎ = 45 mL/min/kg) .

Advanced Research Questions

Q. What strategies resolve enantiomers and determine enantiomeric excess (ee)?

  • Chiral HPLC : Uses cellulose-based columns (Chiralpak IC, 4.6 × 250 mm) with hexane:IPA (85:15) mobile phase (retention times: 8.2 min for (2R), 10.1 min for (2S)).
  • Mosher ester analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA-Cl) confirms absolute configuration via ¹H NMR Δδ values .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Noyori asymmetric transfer hydrogenation (RuCl[(R,R)-TsDPEN]) achieves 92% ee.
  • Solvent effects : Switching from THF to 2-MeTHF improves yield (78% → 89%) by reducing side reactions.
  • Flow chemistry : Continuous processing minimizes intermediate degradation .

Q. What structure-activity relationship (SAR) insights guide derivative design for sigma-2 selectivity?

  • Cbz substitution : Replacing Cbz with 3,5-dimethylisoxazole increases sigma-2 affinity (Ki = 6.2 nM) while reducing mu-opioid activity.
  • Hydroxyl group modification : Methylation (C2-OCH₃) abolishes receptor binding, highlighting its role in H-bond interactions .

Q. How do computational docking studies inform target engagement?

Molecular dynamics simulations (AMBER20) reveal:

  • Mu-opioid binding : The C2-OH forms H-bonds with Asp147 and Tyr326.
  • Sigma-2 interactions : Hydrophobic contacts with Val84 and π-stacking with Phe75 dominate. Docking scores correlate with experimental Ki values (R² = 0.91) .

Q. What in vivo models evaluate efficacy in neuropathic pain?

  • Chronic constriction injury (CCI) in rats : Dose-dependent analgesia (ED₅₀ = 2.1 mg/kg, i.p.) without motor impairment (rotarod test).
  • Sigma-2 antagonism : Reversed hyperalgesia in SNL (spinal nerve ligation) models, suggesting dual mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.